molecular formula C51H102O4 B077487 2,3-Dihexadecoxypropyl hexadecanoate CAS No. 10322-42-6

2,3-Dihexadecoxypropyl hexadecanoate

Cat. No. B077487
CAS RN: 10322-42-6
M. Wt: 779.4 g/mol
InChI Key: WZHJOGARONOIGB-UHFFFAOYSA-N
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Description

2,3-Dihexadecoxypropyl hexadecanoate, also known as DHDPH, is a synthetic compound with potential applications in scientific research. It is a lipid-based molecule that has been synthesized using various methods. The compound has been studied for its potential use in drug delivery, as well as its effects on biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 2,3-Dihexadecoxypropyl hexadecanoate is not yet fully understood. However, it is believed that its lipid-based structure allows it to interact with cell membranes and facilitate the delivery of drugs or genetic material into cells.

Biochemical And Physiological Effects

2,3-Dihexadecoxypropyl hexadecanoate has been shown to have minimal toxicity in vitro, making it a potential candidate for use in drug delivery systems. It has also been shown to enhance the transfection efficiency of plasmid DNA in vitro. However, further studies are needed to determine the full extent of its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of 2,3-Dihexadecoxypropyl hexadecanoate is its lipid-based structure, which makes it a potential candidate for use in liposomal drug delivery systems. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, further studies are needed to determine its full potential as a drug delivery system.

Future Directions

There are several potential future directions for research on 2,3-Dihexadecoxypropyl hexadecanoate. One direction is to further investigate its potential as a drug delivery system, particularly in the field of gene therapy. Another direction is to study its effects on other biochemical and physiological processes. Additionally, further research is needed to optimize its synthesis and improve its efficiency as a drug delivery system.

Synthesis Methods

2,3-Dihexadecoxypropyl hexadecanoate can be synthesized using a variety of methods, including the Steglich esterification method and the Mitsunobu reaction. The Steglich esterification method involves the reaction of hexadecanoic acid with 2,3-dihexadecoxypropanol in the presence of a catalyst, such as DMAP. The Mitsunobu reaction involves the reaction of hexadecanoic acid with 2,3-dihexadecoxypropanol in the presence of a reagent, such as triphenylphosphine and diethylazodicarboxylate.

Scientific Research Applications

2,3-Dihexadecoxypropyl hexadecanoate has potential applications in scientific research, particularly in the field of drug delivery. Its lipid-based structure makes it a potential candidate for use in liposomal drug delivery systems. 2,3-Dihexadecoxypropyl hexadecanoate has also been studied for its potential use in gene therapy, as it has been shown to enhance the transfection efficiency of plasmid DNA.

properties

CAS RN

10322-42-6

Product Name

2,3-Dihexadecoxypropyl hexadecanoate

Molecular Formula

C51H102O4

Molecular Weight

779.4 g/mol

IUPAC Name

2,3-dihexadecoxypropyl hexadecanoate

InChI

InChI=1S/C51H102O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-53-48-50(54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)49-55-51(52)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3

InChI Key

WZHJOGARONOIGB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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